
2-methyl-1-(3-methylphenyl)-4-phenylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(3-methylphenyl)-4-phenylbenzene is an organic compound with a complex aromatic structure. This compound is characterized by the presence of multiple benzene rings, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene typically involves the use of Grignard reagents. One common method is the reaction of 3-methylbenzyl chloride with phenylmagnesium bromide, followed by the addition of 2-methylbenzyl chloride. The reaction is carried out in an anhydrous ether solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 2-Methyl-1-(3-methylphenyl)-4-phenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating agents like nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives.
科学研究应用
2-Methyl-1-(3-methylphenyl)-4-phenylbenzene is used in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a model compound in drug development and pharmacological studies.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene involves its interaction with various molecular targetsIts aromatic structure allows it to participate in π-π interactions, which are crucial in many biological processes .
相似化合物的比较
- 2-Methyl-3-phenyl-1-propanol
- 2-Methyl-3-phenylpropanal
- 2-Methyl-3-phenylpropionic acid
Comparison: Compared to these similar compounds, 2-methyl-1-(3-methylphenyl)-4-phenylbenzene has a more complex aromatic structure, which provides it with unique reactivity and stability. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
属性
分子式 |
C20H18 |
|---|---|
分子量 |
258.4 g/mol |
IUPAC 名称 |
2-methyl-1-(3-methylphenyl)-4-phenylbenzene |
InChI |
InChI=1S/C20H18/c1-15-7-6-10-19(13-15)20-12-11-18(14-16(20)2)17-8-4-3-5-9-17/h3-14H,1-2H3 |
InChI 键 |
JYJCBXHDQIMHJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


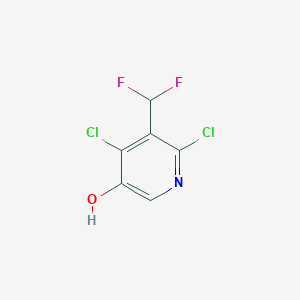
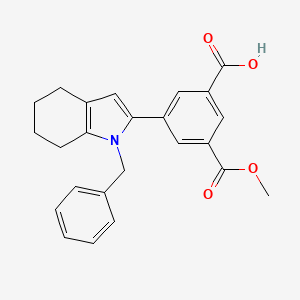
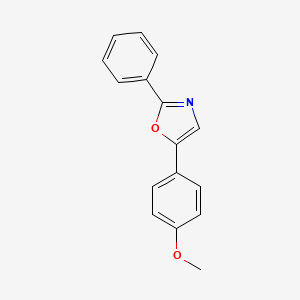
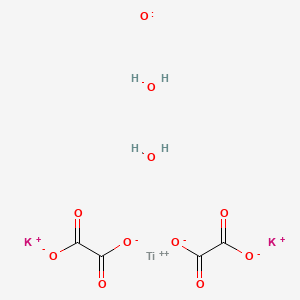
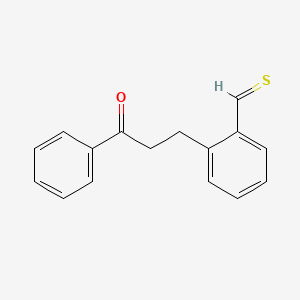
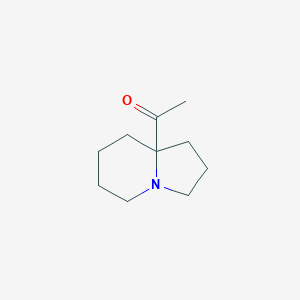
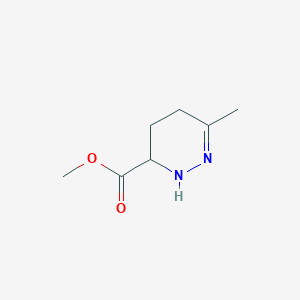
![Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate](/img/structure/B13094856.png)
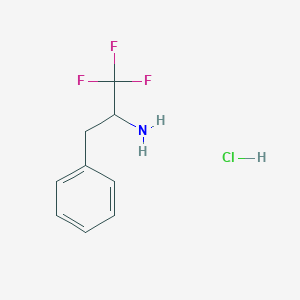
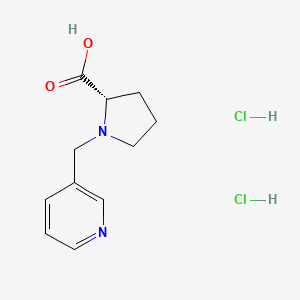
![2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B13094876.png)



